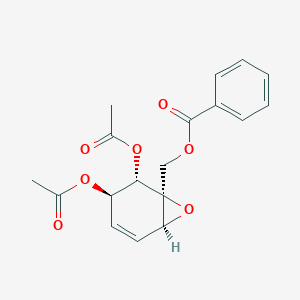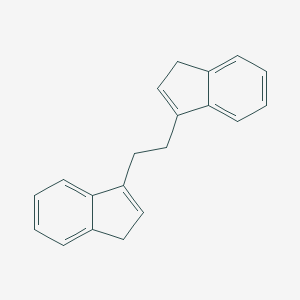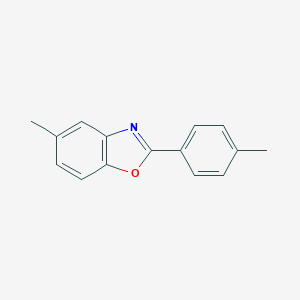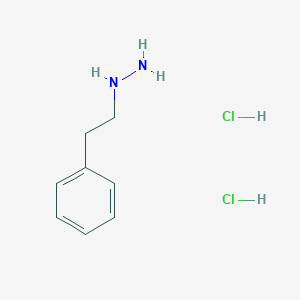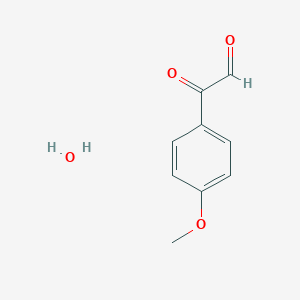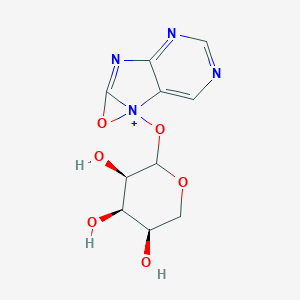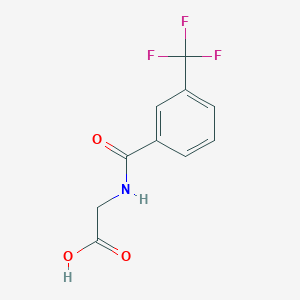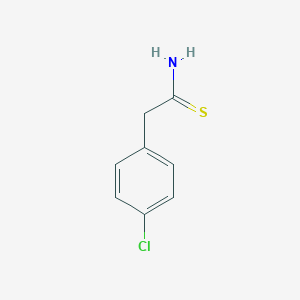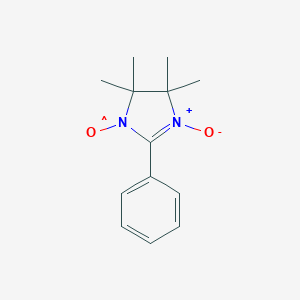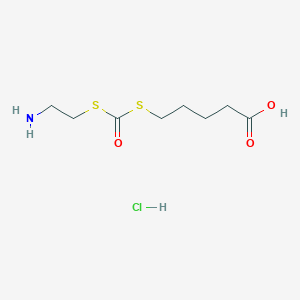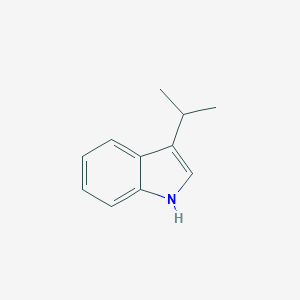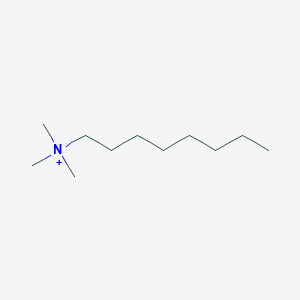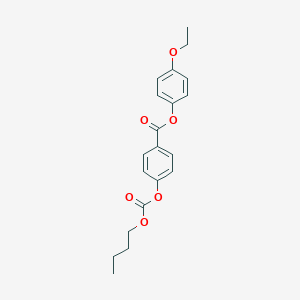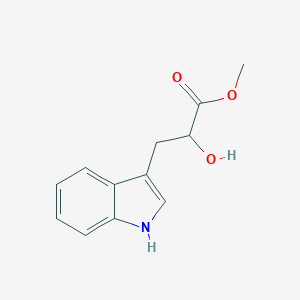
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. This compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been studied for its potential use as a plant growth regulator and as a fungicide. In industry, this compound has been studied for its potential use in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemische Und Physiologische Effekte
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, this compound also has limitations. It is relatively unstable and can degrade over time. It is also difficult to administer in vivo due to its poor solubility in water.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate. One direction is to further study its potential applications in medicine, agriculture, and industry. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, more research is needed to optimize its synthesis method and improve its stability and solubility. Finally, future studies should focus on identifying new derivatives of Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate with improved properties for various applications.
Synthesemethoden
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate can be synthesized using various methods such as the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and the Madelung synthesis. The Fischer indole synthesis is the most commonly used method for synthesizing Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate. This method involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Eigenschaften
CAS-Nummer |
18372-16-2 |
|---|---|
Produktname |
Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate |
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)11(14)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3 |
InChI-Schlüssel |
YHKXBTJWCNPFQV-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)O |
Kanonische SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



